

The Role of 7030B-C5 in Cholesterol Metabolism: A Technical Guide

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Compound of Interest		
Compound Name:	7030B-C5	
Cat. No.:	B4150600	Get Quote

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This technical guide provides an in-depth analysis of the small molecule **7030B-C5** and its significant role in cholesterol metabolism. **7030B-C5** has been identified as a potent transcriptional inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. By downregulating PCSK9 expression, **7030B-C5** enhances the recycling of the low-density lipoprotein receptor (LDLR), leading to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This guide details the molecular mechanisms, summarizes the key quantitative findings, and provides comprehensive experimental protocols for the study of **7030B-C5**.

Core Mechanism of Action

7030B-C5 functions by inhibiting the transcription of the PCSK9 gene.[1] This leads to a reduction in both intracellular and secreted levels of the PCSK9 protein. PCSK9 is a natural antagonist of the LDLR; it binds to the LDLR on the surface of hepatocytes and targets it for lysosomal degradation.[2] By reducing PCSK9 levels, **7030B-C5** effectively increases the number of LDLRs on the cell surface, thereby enhancing the uptake of circulating LDL-C into the liver.[1] This mechanism ultimately results in lower plasma LDL-C levels.[1]

The transcriptional regulation of PCSK9 by **7030B-C5** is mediated through the modulation of key transcription factors, including Hepatocyte Nuclear Factor 1α (HNF1 α) and Forkhead Box O (FoxO) proteins, specifically FoxO1 and FoxO3.[1] This dual regulatory effect on both lipid



and glucose metabolism pathways makes **7030B-C5** a promising candidate for the development of therapies targeting hypercholesterolemia and related metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of **7030B-C5**.

Table 1: In Vitro Efficacy of 7030B-C5

Parameter	Cell Line	Concentration	Result
PCSK9 Transcription (IC50)	HepG2	1.61 μΜ	50% inhibition of PCSK9 transcription.
PCSK9 mRNA Expression	HepG2	10 μΜ	Significant downregulation.
PCSK9 Protein Expression	HepG2	10 μΜ	Significant downregulation.
LDLR Protein Expression	HepG2	10 μΜ	Significant upregulation.
Dil-LDL Uptake	HepG2	10 μΜ	~50% increase in LDL uptake.

Table 2: In Vivo Efficacy of **7030B-C5** in ApoE KO Mice on a High-Fat Diet (12 weeks)

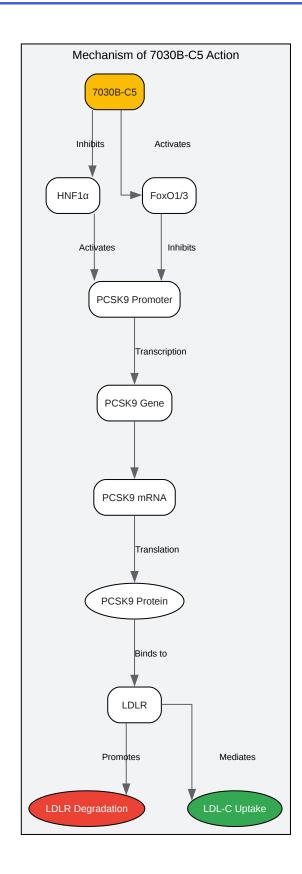


Parameter	Treatment Group	Result	Percentage Change vs. HFD Control
Serum PCSK9	10 mg/kg 7030B-C5	Significantly reduced	Not specified
Serum PCSK9	30 mg/kg 7030B-C5	Significantly reduced	Not specified
Total Cholesterol (TC)	30 mg/kg 7030B-C5	Decreased	~15%
LDL-C	30 mg/kg 7030B-C5	Decreased	~15%
Atherosclerotic Lesion Area	10 mg/kg 7030B-C5	Significantly reduced	Not specified
Atherosclerotic Lesion Area	30 mg/kg 7030B-C5	Significantly reduced	Not specified

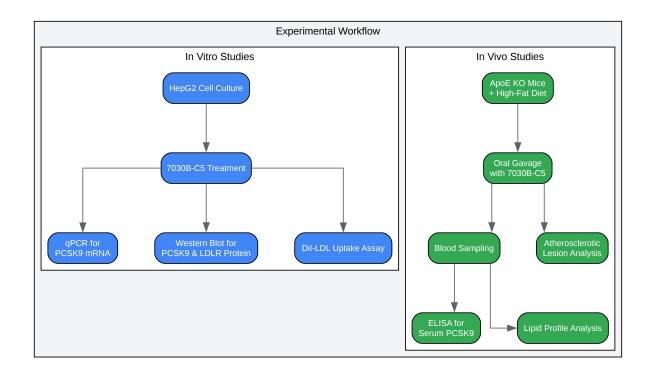
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of **7030B-C5** action and the general workflow of the key experiments.









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References

- 1. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



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